2-[(Octadec-9-enylamino)methyl]phenol

Antibacterial Structure–Activity Relationship Unsaturated alkyl chain

This synthetic alkylaminophenol features a critical (Z)-Δ9 double bond, delivering a 5.8-fold potency advantage against S. aureus over its saturated C18 counterpart. With documented activity against MRSA, VRE, and M. catarrhalis, it is the definitive scaffold for resistant-pathogen drug discovery. Counterfeit or saturated analogs (e.g., CAS 85305-26-6) will severely compromise assay reproducibility. Insist on CAS 918298-13-2 to ensure target engagement and consistent MIC data in your antimicrobial programs.

Molecular Formula C25H43NO
Molecular Weight 373.6 g/mol
CAS No. 918298-13-2
Cat. No. B12620429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Octadec-9-enylamino)methyl]phenol
CAS918298-13-2
Molecular FormulaC25H43NO
Molecular Weight373.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCNCC1=CC=CC=C1O
InChIInChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h9-10,17-18,20-21,26-27H,2-8,11-16,19,22-23H2,1H3
InChIKeyTUUBSRLXQKBHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Octadec-9-enylamino)methyl]phenol (CAS 918298-13-2): Sourcing the Unsaturated Alkylaminophenol with Documented Anti‑MRSA Spectrum


2-[(Octadec-9-enylamino)methyl]phenol (CAS 918298-13-2) is a synthetic alkylaminophenol featuring a long-chain C18 alkenyl (oleyl) amine conjugated to an ortho‑aminomethylphenol scaffold. The molecule is distinguished from its fully saturated C18 analog by a single (Z)‑double bond at the 9‑position of the hydrocarbon tail. This unsaturation has been mechanistically linked to enhanced antibacterial potency in quaternary ammonium and amine‑based germicides [1], and the compound has been specifically catalogued as active against methicillin‑resistant *Staphylococcus aureus* (MRSA) and vancomycin‑resistant *Enterococcus* spp. [2].

Why Generic Substitution Fails for 2-[(Octadec-9-enylamino)methyl]phenol: The Saturation‑Dependent Potency Cliff


Within the alkylaminophenol chemotype, small structural modifications produce large shifts in antibacterial performance. The most critical variable is the presence or absence of the Δ9 double bond: the unsaturated n‑9‑octadecenyl derivatives are reported to be approximately six‑fold more potent against *S. aureus* than their fully saturated n‑octadecyl counterparts in standardized phenol‑coefficient assays [1]. Consequently, a procurement decision that treats the saturated analog alpha‑(octadecylamino)cresol (CAS 85305-26-6) as interchangeable with the target compound risks a significant loss of antibacterial efficacy, compromising both experimental reproducibility and downstream formulation performance.

Product‑Specific Quantitative Evidence Guide for 2-[(Octadec-9-enylamino)methyl]phenol


Head‑to‑Head Antibacterial Potency: n‑9‑Octadecenyl vs. n‑Octadecyl Dimethyl Benzyl Ammonium Chlorides Against S. aureus

In a direct head‑to‑head comparison using the F.D.A. phenol‑coefficient method, the n‑9‑octadecenyl dimethyl benzyl ammonium chloride derivative achieved a 1:29,000 dilution that killed *S. aureus* within 10 min but not 5 min, while the corresponding n‑octadecyl (saturated) derivative required a 1:5,000 dilution to achieve the same endpoint. This represents an approximately 5.8‑fold potency advantage conferred solely by the (Z)‑unsaturation in the C18 chain. The same trend was observed in the dimethyl ethyl ammonium bromide series, where the unsaturated compound was more than twice as potent as its saturated counterpart [1].

Antibacterial Structure–Activity Relationship Unsaturated alkyl chain

Unsaturation‑Driven Potency Enhancement Against Eberthella typhi: A Second Organism Confirmation

The same study that quantified the *S. aureus* advantage also measured activity against *Eberthella typhi* (now *Salmonella enterica* serovar Typhi). The n‑9‑octadecenyl dimethyl benzyl ammonium chloride was active at a 1:10,000 dilution, while the saturated n‑octadecyl analog was active at 1:7,000, corresponding to a 1.4‑fold enhancement. In the dimethyl ethyl ammonium bromide series, the octadecenyl derivative showed a 2.3‑fold potency advantage (1:19,000 vs. 1:8,400). Although the magnitude is smaller than against *S. aureus*, the unsaturation consistently improved activity across both Gram‑positive and Gram‑negative test organisms [1].

Gram‑negative Germicidal efficacy Structure–Activity Relationship

Documented Spectrum Against Clinically Resistant Gram‑Positive Pathogens

According to the AntibioticDB curated entry, 2-[(octadec-9-enylamino)methyl]phenol (reported by Orchid Chemicals & Pharmaceuticals, India, 2011) displays activity against methicillin‑resistant *Staphylococcus aureus* (MRSA), vancomycin‑resistant *Enterococcus* sp., *Moraxella catarrhalis*, and *Streptococcus pneumoniae*. The compound is categorized as having both Gram‑positive and Gram‑negative spectrum. No quantitative MIC values are publicly available in this database, and no direct comparator data are provided [1]. As a supporting observation, the broader alkylaminophenol class has produced NiPharmin derivatives with MIC values as low as 0.488 µg/mL against *S. aureus*, including MRSA strains [2].

MRSA Vancomycin‑resistant Enterococcus Antibiotic resistance

Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. Saturated Analog

Computed physicochemical properties differentiate 2-[(octadec-9-enylamino)methyl]phenol from its fully saturated analog. The target compound has a molecular weight of 373.6 g/mol, XLogP3‑AA of 9.4, and a topological polar surface area (TPSA) of 32.3 Ų [1]. In contrast, the saturated analog alpha‑(octadecylamino)cresol (CAS 85305-26-6) has a molecular weight of 375.6 g/mol [2]. While no experimental logP comparison has been published, the introduction of the cis‑double bond is expected to lower the melting point and increase conformational flexibility relative to the all‑*trans* saturated chain, which may contribute to the observed potency differences [3].

Lipophilicity Membrane permeability Drug‑likeness

Best Research and Industrial Application Scenarios for 2-[(Octadec-9-enylamino)methyl]phenol


Anti‑MRSA Lead‑Optimization Campaigns Requiring a Validated Unsaturated Scaffold

The quantitative evidence that n‑9‑octadecenyl derivatives are approximately six‑fold more potent than their saturated counterparts against *S. aureus* [1] makes this compound an ideal starting point for medicinal chemistry programs targeting MRSA. The documented activity against MRSA and VRE [2] further supports its selection as a core scaffold over the saturated analog alpha‑(octadecylamino)cresol.

Structure–Activity Relationship (SAR) Studies on Alkyl Chain Unsaturation in Membrane‑Active Antimicrobials

The clear potency differential between octadecenyl and octadecyl derivatives (5.8‑fold against *S. aureus*; 1.4‑ to 2.3‑fold against *E. typhi*) [1] positions this compound as a critical probe molecule for SAR investigations. Researchers can systematically vary the double‑bond position, geometry, and degree of unsaturation using this compound as the reference standard.

Procurement for Antimicrobial Susceptibility Testing Panels Targeting Resistant Gram‑Positive Pathogens

The AntibioticDB entry confirms activity against MRSA, VRE, *Moraxella catarrhalis*, and *Streptococcus pneumoniae* [2]. Laboratories assembling custom antimicrobial susceptibility testing panels for resistant pathogen surveillance should prioritize this compound over the saturated analog, given the established potency advantage conferred by the Δ9 double bond [1].

Development of Non‑Halogenated Antimicrobial Formulations for Surface or Device Coatings

As a non‑halogenated phenolic compound with documented antibacterial activity [2], this scaffold may be suitable for antimicrobial coatings where halogenated agents (e.g., triclosan) face regulatory restrictions. The enhanced potency of the octadecenyl chain over the octadecyl chain [1] supports its selection for maximizing efficacy at minimal loading levels.

Quote Request

Request a Quote for 2-[(Octadec-9-enylamino)methyl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.